B1575245 Mammaglobin-A (23-31)

Mammaglobin-A (23-31)

Cat. No. B1575245
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mammaglobin-A

Scientific Research Applications

Clinical Utility and Expression in Breast Cancer

Mammaglobin A, a member of the secretoglobin family, is prominently expressed in most breast cancers. It's a potential marker for detecting circulating or disseminated tumor cells in breast cancer and is being investigated as a therapeutic target for immune therapies targeting breast cancer (Ghersevich & Ceballos, 2013). Watson et al. (1999) found mammaglobin to be strongly immunopositive in a majority of primary and metastatic breast tumors, making it a crucial marker for breast cancer patient management (Watson et al., 1999).

Vaccine Development for Breast Cancer

Tiriveedhi et al. (2014) explored a phase I clinical trial of a MAM-A DNA vaccine, highlighting its safety and efficacy in eliciting MAM-A–specific CD8 T-cell responses. Preliminary evidence suggests improved progression-free survival in subjects treated with this vaccine (Tiriveedhi et al., 2014).

Detection of Mammaglobin in Breast Cancer Diagnosis

Gal et al. (2001) investigated the potential of cell‐free mammaglobin mRNA in plasma as a diagnostic marker for breast cancer, reinforcing its specificity and correlation with prognostic factors (Gal et al., 2001).

T Cell Immune Response and Immunotherapy

Jaramillo et al. (2002) identified HLA‐A3‐restricted CD8+ T cell epitopes derived from mammaglobin‐A, demonstrating the immunotherapeutic potential of this antigen for breast cancer treatment and prevention (Jaramillo et al., 2002). Fleming and Watson (2000) highlighted mammaglobin's utility as a marker for primary, metastatic, and occult breast cancer, emphasizing its expression in a significant proportion of breast tumors (Fleming & Watson, 2000).

CD4+ICOShi T Cell Responses in Breast Cancer Patients

Tiriveedhi et al. (2013) reported that Mam-A cDNA vaccination in breast cancer patients led to a significant increase in CD4+ICOShi T cells and a decrease in regulatory T cells, indicating a potential antitumor immunity response (Tiriveedhi et al., 2013).

HLA-A2-restricted Mammaglobin-A-derived Epitopes

Jaramillo et al. (2004) identified HLA-A2-restricted mammaglobin-A-derived epitopes recognized by CD8+ cytotoxic T lymphocytes (CTL), providing a basis for developing new therapeutic strategies for breast cancer (Jaramillo et al., 2004).

Role of Mammaglobin in Breast Carcinoma Aggressiveness

Milosevic et al. (2021) studied the role of mammaglobin A in predicting breast carcinoma aggressiveness, suggesting its potential as a significant prognostic factor (Milosevic et al., 2021).

properties

sequence

PLLENVISK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Mammaglobin-A (23-31)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.